2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine
Description
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Properties
Molecular Formula |
C10H12BrFN2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
2-bromo-6-(4-fluoropiperidin-1-yl)pyridine |
InChI |
InChI=1S/C10H12BrFN2/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14/h1-3,8H,4-7H2 |
InChI Key |
UXKKOOCXHOZLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 4 Fluoropiperidin 1 Yl Pyridine and Its Precursors
Strategies for Constructing the Substituted 2-Bromopyridine (B144113) Core
The formation of the 2-bromo-6-aminopyridine scaffold is a critical step. This can be approached by either introducing the amino group onto a pre-brominated pyridine (B92270) ring or by brominating a pyridine ring that already contains the piperidine (B6355638) substituent.
Regioselective Functionalization of Pyridine Derivatives
A primary and direct route to 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dibromopyridine (B144722) with 4-fluoropiperidine (B2509456). In this reaction, one of the bromine atoms is displaced by the secondary amine. The reactivity of the 2- and 6-positions of the pyridine ring to nucleophilic attack makes this a feasible approach.
Research into the synthesis of related compounds, such as 2-bromo-6-alkylaminopyridines, has demonstrated that mono-amination of 2,6-dibromopyridine can be successfully achieved. georgiasouthern.edugeorgiasouthern.edu These reactions are often performed under high heat and pressure in a pressure tube to drive the substitution. georgiasouthern.edugeorgiasouthern.edu Furthermore, copper-catalyzed methods have been developed to selectively prepare 2-bromo-6-substituted pyridines from 2,6-dibromopyridine and various amine compounds with high selectivity, which helps to retain one bromo group for further modification. google.com This catalytic approach offers a promising pathway for the synthesis of the target compound. google.com
| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |
| 2,6-Dibromopyridine | 4-Fluoropiperidine | 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine | Nucleophilic Aromatic Substitution |
An alternative strategy involves introducing the bromine atom after the piperidine moiety has been attached to the pyridine ring. For instance, if one were to start with 2-(4-fluoropiperidin-1-yl)pyridine, a subsequent regioselective bromination would be required. Direct bromination of pyridine and its derivatives can proceed effectively. wikipedia.org However, achieving regioselectivity is paramount.
For a precursor such as 2-amino-6-(4-fluoropiperidin-1-yl)pyridine, a classic method like the Sandmeyer-type reaction could be employed. This involves the diazotization of the amino group followed by treatment with a bromide salt. The Craig technique, a well-established process for producing 2-bromopyridine from 2-aminopyridine (B139424) through a diazotization-bromination reaction in the presence of HBr and Br₂, provides a foundational method for this type of transformation. google.com
The directing effects of the substituents on the pyridine ring heavily influence the position of electrophilic attack. In cases of highly activated rings, such as aniline (B41778) derivatives, selective monobromination can be achieved by using reagents like bromine adsorbed on zeolite 5A, which can enhance para-selectivity. consensus.app Similar principles of controlling regioselectivity through the choice of brominating agent and reaction conditions would be critical for the successful synthesis of the target compound via this route.
Precursor Synthesis via Lithiation and Quenching Methodologies
Directed ortho-metalation (DoM) presents a powerful tool for the regioselective functionalization of pyridine rings. While the reaction of 2-chloropyridine (B119429) with alkyllithium reagents typically leads to nucleophilic addition, the use of a "superbase" like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) has been shown to facilitate an unprecedented regioselective C-6 lithiation. researchgate.net This lithiated intermediate can then be quenched with a suitable electrophile.
This methodology could be adapted for the synthesis of precursors to the title compound. For example, by starting with 2-bromopyridine, a directed lithiation at the C-6 position, guided by the nitrogen atom, followed by quenching with an appropriate electrophile could install the desired functionality. Conversely, lithiation of a protected 2-aminopyridine at the 6-position followed by quenching with a bromine source like 1,2-dibromoethane (B42909) would yield a 2-amino-6-bromopyridine (B113427) precursor.
Approaches to Synthesizing the 4-Fluoropiperidine Moiety
The 4-fluoropiperidine fragment is a key building block. Its synthesis, particularly with stereochemical control, is a significant area of research in medicinal chemistry.
Enantioselective Synthesis of Fluorinated Piperidinols
Fluorinated piperidines are highly sought-after motifs in drug discovery. nih.gov Modern synthetic methods have focused on the hydrogenation of readily available fluoropyridine precursors. nih.govnih.gov A notable strategy involves a robust and simple cis-selective heterogeneous hydrogenation of fluoropyridines, which can tolerate various functional groups. nih.gov This approach has been extended to the synthesis of highly enantioenriched fluorinated piperidines, highlighting its utility. nih.gov
Another powerful technique is a dearomatization-hydrogenation process. This method provides access to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner, starting from the corresponding fluoropyridine precursors. nih.gov The process involves a rhodium-catalyzed dearomatization followed by hydrogenation to saturate the ring. nih.gov While the prompt refers to fluorinated piperidinols, which are indeed common intermediates in many synthetic routes, these direct hydrogenation methods offer a more streamlined path to the required 4-fluoropiperidine. The synthesis of fluorinated piperidinols often serves as a prelude to obtaining the final fluorinated piperidine, with the hydroxyl group being removed or replaced in a subsequent step.
| Precursor | Method | Product | Key Feature |
| Fluoropyridine | Heterogeneous Hydrogenation | cis-Fluorinated Piperidine | High diastereoselectivity, potential for enantioselective synthesis. nih.gov |
| Fluoropyridine | Dearomatization-Hydrogenation | all-cis-Fluorinated Piperidine | Highly diastereoselective. nih.gov |
Derivatization and Functionalization of Piperidine Scaffolds
The synthesis of the 4-fluoropiperidine moiety is a critical preliminary step. The introduction of a fluorine atom into the piperidine ring can significantly modulate the physicochemical properties of the final compound, such as basicity (pKa). scientificupdate.com The incorporation of fluorine is known to influence the binding of molecules to biological targets by altering pKa, which can be crucial in drug discovery. scientificupdate.com
General strategies for synthesizing substituted piperidines often involve the hydrogenation or reduction of corresponding pyridine derivatives. nih.gov This fundamental process is a cornerstone of modern organic synthesis for accessing a wide variety of heterocyclic compounds. nih.gov For fluorinated piperidines, a common approach is the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov For instance, a one-pot rhodium-catalyzed dearomatization–hydrogenation process can produce a range of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Another method involves the catalytic hydrogenation of pyridine derivatives using catalysts like Palladium on carbon (Pd-C) to yield piperidine derivative hydrochlorates. google.com
Functionalization of an existing piperidine ring is also a viable strategy. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective synthesis of various piperidine analogues. nih.govresearchgate.net The selectivity of these functionalizations can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net While direct fluorination methods exist, they often require carefully prepared, pre-functionalized precursors. nih.gov Therefore, building the fluorinated ring system from a pyridine precursor or functionalizing a pre-existing piperidine are common and effective routes to obtaining the required 4-fluoropiperidine starting material.
Coupling Strategies for Assembling the Final Molecular Architecture
The assembly of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is typically achieved by forming a carbon-nitrogen bond between the 4-fluoropiperidine fragment and a 2,6-disubstituted pyridine ring, most commonly 2,6-dibromopyridine. The primary methods for this key transformation are palladium-catalyzed C-N coupling reactions and nucleophilic aromatic substitution.
Carbon-Nitrogen Bond-Forming Reactions (e.g., Buchwald-Hartwig Type Couplings, Metal-Free Aminations)
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds between aryl halides and amines, catalyzed by palladium complexes. wikipedia.org This reaction has been extensively applied to the synthesis of aminopyridines from bromopyridines. nih.govacs.org To synthesize the target compound, 4-fluoropiperidine is coupled with 2,6-dibromopyridine. A key challenge is achieving mono-substitution, leaving one bromine atom intact for potential further modification.
The reaction's success relies on a carefully selected catalyst system, typically consisting of a palladium precursor and a phosphine (B1218219) ligand. researchgate.net The choice of ligand is crucial for overcoming the potential inhibition of the catalyst by the pyridine substrate. acs.org Bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and sterically hindered monodentate ligands such as Xantphos have proven effective. researchgate.netresearchgate.net A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is essential for catalyst turnover. researchgate.netresearchgate.net
| Pyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 °C | 55-98% | researchgate.net |
| 3-Bromo-4-indolylmaleimide | Anilines/Aminopyridines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 °C | Good to Excellent | researchgate.net |
| 5-Bromo-isoindoline-1,3-dione | 2-Bromopyridin-3-amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 °C | 40-51% | researchgate.net |
A specific method for the selective mono-amination of 2,6-dibromopyridine utilizes copper catalysis. Under a nitrogen atmosphere, 2,6-dibromopyridine can react with an amine in the presence of a copper catalyst and a ligand at elevated temperatures to yield the 2-bromo-6-substituted pyridine product with high selectivity. google.com
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
Nucleophilic aromatic substitution (SNAr) provides an alternative, often metal-free, route to couple 4-fluoropiperidine with a suitable pyridine precursor. In the pyridine ring, the carbon atoms at the 2- and 6-positions are electron-deficient due to the inductive effect of the ring nitrogen, making them susceptible to attack by nucleophiles. youtube.comstackexchange.com This reactivity is enhanced by the presence of good leaving groups, such as halogens, at these positions.
The reaction involves the direct displacement of a bromide from 2,6-dibromopyridine by 4-fluoropiperidine. youtube.com This transformation often requires forcing conditions, such as high temperatures and pressures, to proceed efficiently, especially when compared to palladium-catalyzed methods. georgiasouthern.edugeorgiasouthern.edu For example, the reaction of 2,6-dibromopyridine with methylamine (B109427) has been successfully carried out in a pressure tube at high temperatures to achieve mono-substitution. georgiasouthern.edugeorgiasouthern.edu The reactivity order for leaving groups in SNAr reactions on activated systems is typically F > Cl ≈ Br > I. nih.gov
| Pyridine Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,6-Dibromopyridine | Methylamine | High Temperature, High Pressure (Pressure Tube) | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu, georgiasouthern.edu |
| 2-Chloropyridine | Amines | Heating | 2-Aminopyridine derivative | youtube.com |
| N-methyl-2-halopyridinium ion | Piperidine | Methanol | N-methyl-2-(piperidin-1-yl)pyridinium ion | nih.gov |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Stille, Sonogashira for related structures)
Once 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is synthesized, the remaining bromine atom at the 2-position serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of carbon-based substituents, creating a library of related structures.
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is widely used due to its mild conditions and the stability and low toxicity of the boron reagents. libretexts.orgnih.gov The bromo-group on the target molecule can be coupled with various aryl, heteroaryl, alkenyl, or alkyl boronic esters to generate diverse analogues. nih.gov
The Stille coupling reaction involves the coupling of an organotin (stannane) reagent with an organic halide. wikipedia.org It is highly versatile, with few limitations on the coupling partners, though the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to other palladium-catalyzed couplings. wikipedia.org This method can be used to introduce aryl, vinyl, or allyl groups at the 2-position of the pyridine ring. libretexts.org
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.org This reaction is exceptionally useful for introducing sp-hybridized carbon atoms, leading to the synthesis of alkynyl-substituted pyridines. scirp.org The reaction can be performed under mild conditions and has been applied to various bromopyridine substrates. wikipedia.orgresearchgate.net
| Reaction | Coupling Partner | Typical Catalyst System | Introduced Group | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Alkenyl, Alkyl | nih.gov, libretexts.org |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl, Alkenyl, Allyl | organic-chemistry.org, wikipedia.org |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl | wikipedia.org, scirp.org |
Chemical Reactivity and Transformational Pathways of 2 Bromo 6 4 Fluoropiperidin 1 Yl Pyridine
Reactivity of the Bromine Substituent at the Pyridine (B92270) C-2 Position
The bromine atom at the 2-position of the pyridine ring is the most reactive site for substitution, largely due to the electron-withdrawing nature of the ring nitrogen. This polarity makes the C-2 carbon atom electron-deficient and thus susceptible to various reactions.
Catalyzed Cross-Coupling Reactions (e.g., with boronic acids/esters, organostannanes, alkynes)
The C-Br bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are frequently employed for these transformations, which are fundamental in the synthesis of more complex molecular architectures.
Common cross-coupling reactions involving 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine include:
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl compounds.
Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield substituted alkynylpyridines.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the bromopyridine and an amine.
These reactions are prized for their functional group tolerance and are instrumental in medicinal chemistry for building libraries of potential drug candidates.
Table 1: Examples of Catalyzed Cross-Coupling Reactions
| Coupling Type | Reactant 2 | Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-(4-fluoropiperidin-1-yl)pyridine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-6-(4-fluoropiperidin-1-yl)pyridine |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Phenyl-6-(4-fluoropiperidin-1-yl)pyridin-2-amine |
Nucleophilic Displacement Reactions of the Bromine Atom
The bromine atom can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, particularly when the attack occurs at the C-2 or C-4 positions. In the case of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, the C-2 position is highly activated towards such substitutions.
Common nucleophiles used in these reactions include alkoxides, thiolates, and amines under specific conditions, often requiring heat to proceed.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom gives it basic and nucleophilic properties. It can be protonated by acids to form a pyridinium (B92312) salt. This basicity, however, is lower than that of aliphatic amines because the lone pair resides in an sp² hybridized orbital, which has more s-character and is held more tightly by the nucleus.
The nitrogen atom's primary reactivity includes:
N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) can form the corresponding pyridine N-oxide.
Quaternization: Reaction with alkyl halides can lead to the formation of N-alkylpyridinium salts.
However, in the context of cross-coupling reactions that are often performed in acidic or basic media, the pyridine nitrogen can influence the reaction by coordinating to the metal catalyst or by being protonated, which further deactivates the ring towards electrophilic attack but can affect its solubility and the electronic properties of the C-Br bond.
Reactivity of the Piperidine (B6355638) Ring and its Fluorine Substituent
Influence of the Fluorine Atom on the Piperidine Ring's Reactivity and Conformation
The fluorine atom at the C-4 position of the piperidine ring significantly influences the molecule's properties.
Electronic Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This reduces the basicity (pKa) of the piperidine nitrogen compared to a non-fluorinated piperidine. This modulation of basicity can be crucial for improving pharmacokinetic properties in drug discovery.
Conformational Preference: Fluorinated piperidines exhibit a notable conformational preference. Research indicates a preference for the fluorine atom to occupy an axial position, particularly when the piperidine nitrogen is protonated. This preference is attributed to stabilizing interactions such as hyperconjugation (electron donation from anti-periplanar C-H bonds into the C-F antibonding orbital) and electrostatic charge-dipole interactions between the C-F bond and the protonated nitrogen. This conformational rigidity can be exploited in molecular design to create more specific interactions with biological targets.
Table 2: Conformational and Electronic Effects of Fluorine
| Property | Piperidine | 4-Fluoropiperidine (B2509456) | Rationale |
| Basicity (pKa) | Higher | Lower | Inductive electron withdrawal by fluorine. |
| Conformational Bias | Equatorial preference for substituents | Axial preference for fluorine | Hyperconjugation and charge-dipole stabilization. |
Transformations Involving the Piperidine Nitrogen (e.g., N-alkylation, N-acylation)
While the piperidine nitrogen in the parent compound is already part of the pyridine ring system, this section's heading in the provided outline likely refers to transformations on a hypothetical precursor where the piperidine is not yet attached, or in contexts where the piperidine ring itself is the site of reaction. Assuming the context is the fully formed title compound, the piperidine nitrogen is a tertiary amine and generally unreactive towards N-alkylation or N-acylation.
However, if one considers the synthesis of the title compound, a key step would involve the nucleophilic substitution of a halogen on the pyridine ring by the secondary amine of 4-fluoropiperidine. In this synthetic context, the piperidine nitrogen acts as a nucleophile.
Spectroscopic and Advanced Structural Characterization of 2 Bromo 6 4 Fluoropiperidin 1 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their connectivity, and their chemical environments within the molecule.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine-H (3, 5 positions) | 6.5 - 7.5 | Doublet of doublets (dd) or Triplet (t) | |
| Pyridine-H (4 position) | 7.3 - 7.8 | Triplet (t) | |
| Piperidine-H (axial, equatorial at C2, C6) | 3.5 - 4.5 | Multiplet (m) | |
| Piperidine-H (axial, equatorial at C3, C5) | 1.8 - 2.2 | Multiplet (m) | |
| Piperidine-H (at C4) | 4.6 - 5.0 | Doublet of multiplet (dm) | Large J(H,F) |
Note: The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific conformation of the piperidine (B6355638) ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy would identify the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Pyridine-C (C2-Br) | 140 - 145 |
| Pyridine-C (C6-N) | 158 - 162 |
| Pyridine-C (C4) | 138 - 142 |
| Pyridine-C (C3, C5) | 110 - 125 |
| Piperidine-C (C2, C6) | 45 - 55 |
| Piperidine-C (C3, C5) | 28 - 35 |
| Piperidine-C (C4-F) | 85 - 95 (doublet, due to C-F coupling) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is highly specific to the fluorine atom and would provide a distinct signal for the fluorine in the 4-fluoropiperidinyl moiety. The chemical shift and coupling to adjacent protons would confirm its position.
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, providing a complete picture of the molecular skeleton.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.
Expected MS and HRMS Data:
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | ~258 and ~260 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) |
| [M-Br]⁺ | ~179 |
| [M-C₅H₉FN]⁺ | ~78 |
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula C₁₀H₁₂BrFN₂.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)
FT-IR spectroscopy would identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected FT-IR Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N and C=C stretching (pyridine ring) | 1550 - 1600 |
| C-N stretching | 1250 - 1350 |
| C-F stretching | 1000 - 1100 |
| C-Br stretching | 500 - 600 |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the molecule's properties and interactions in the solid state.
For a compound like 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, single-crystal X-ray diffraction analysis would reveal critical structural features. The analysis of a suitable crystal would provide definitive data on the geometry of the pyridine (B92270) and piperidine rings. For instance, the piperidine ring is expected to adopt a chair conformation. researchgate.net The orientation of the fluorine atom on the piperidine ring, whether axial or equatorial, would be unequivocally established. Studies on similar fluorinated piperidines have shown that the conformational preferences can be influenced by factors such as electrostatic interactions and hyperconjugation. researchgate.netd-nb.info
The crystal packing would be determined by various intermolecular interactions. In the solid state, molecules of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine could be linked by hydrogen bonds, and potentially halogen bonds involving the bromine atom, as well as π–π stacking interactions between the pyridine rings. researchgate.netredalyc.org The precise measurement of these interactions provides insight into the stability of the crystal lattice.
While specific crystallographic data for 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is not publicly available, a representative table of crystallographic parameters that would be obtained from such an analysis is presented below. This hypothetical data is based on known structures of related heterocyclic compounds. researchgate.netresearchgate.net
Table 1: Hypothetical X-ray Crystallographic Data for 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine
| Parameter | Value |
|---|---|
| Empirical Formula | C10H12BrFN2 |
| Formula Weight | 259.12 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.012(3) |
| b (Å) | 14.567(5) |
| c (Å) | 10.234(4) |
| β (°) | 105.34(2) |
| Volume (ų) | 1007.8(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.708 |
| R-factor (%) | 4.5 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthesized compounds. Gas chromatography and liquid chromatography are the primary techniques employed for the analysis of organic molecules like 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov It is particularly suitable for the analysis of volatile and thermally stable compounds. For 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, GC-MS can be utilized to determine its purity by separating it from any volatile impurities or starting materials remaining after synthesis.
In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation. The analysis of halogenated compounds by GC-MS is a well-established method. nih.gov
A representative GC-MS data table for the analysis of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is shown below, illustrating the expected retention time and key mass spectral fragments.
Table 2: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Retention Time (min) | 12.5 |
| Purity (by area %) | >98% |
| Molecular Ion [M]+ (m/z) | 258/260 |
| Key Fragments (m/z) | 179, 157, 102 |
Liquid chromatography-mass spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for the analysis of non-volatile, polar, or thermally labile compounds. chimia.ch In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid stationary phase. Separation occurs based on the interactions of the analytes with the stationary and mobile phases.
For 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, reversed-phase LC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach. The eluent from the LC column is then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI), are used to generate ions from the analyte molecules. The mass analyzer then separates these ions based on their m/z ratio, providing molecular weight information and, with tandem MS (MS/MS), structural details through fragmentation analysis. nih.gov LC-MS is widely used for purity assessment and impurity profiling of pyridine derivatives. researchgate.net
The following table presents typical parameters for an LC-MS analysis of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine.
Table 3: Representative Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate (mL/min) | 0.4 |
| Retention Time (min) | 3.8 |
| Purity (by UV at 254 nm) | >98% |
| Ionization Mode | Positive Electrospray (ESI+) |
| [M+H]+ (m/z) | 259/261 |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity determination of pharmaceutical compounds and research chemicals. ijsrst.comresearchgate.net HPLC utilizes high pressure to force the solvent through the column, which leads to higher resolution and faster separation times compared to standard liquid chromatography.
For the purity assessment of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, an HPLC system equipped with a UV detector is typically employed. The compound is separated from impurities on a reversed-phase column, and the amount of each component is quantified by measuring its absorbance at a specific wavelength. The purity of the sample is then calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. fishersci.com Method development and validation are crucial to ensure the accuracy and precision of the results. ijsrst.com
A representative HPLC method for the analysis of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is outlined in the table below.
Table 4: Representative High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic, 70% Acetonitrile / 30% Water |
| Flow Rate (mL/min) | 1.0 |
| Detection (UV) | 254 nm |
| Retention Time (min) | 4.2 |
| Purity (by area %) | >98% |
Advanced Theoretical and Computational Investigations of 2 Bromo 6 4 Fluoropiperidin 1 Yl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. DFT methods are used to determine the ground-state electronic structure, providing a basis for predicting reactivity and spectroscopic properties. ijcce.ac.ir For 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, a typical DFT study would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure high accuracy. ijcce.ac.ir
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally suggests higher reactivity. Analysis of the global descriptors can reveal that a compound is either more or less stable and reactive compared to related structures. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is hypothetical and serves to illustrate typical results from DFT calculations on a substituted pyridine (B92270), as specific data for the target compound is not publicly available.)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.8 D | Measure of molecular polarity |
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis
The 4-fluoropiperidin-1-yl substituent introduces significant conformational flexibility to the molecule. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. mdpi.com However, the fluorine atom at the C4 position can exist in either an axial or equatorial position, and the interconversion between these two chair conformers is a key dynamic process.
Molecular Dynamics (MD) simulations provide a more dynamic picture by modeling the atomic motions of the molecule over time, often in a simulated solvent environment. researchgate.net An MD simulation, typically run for hundreds of nanoseconds, can explore the conformational landscape, revealing the stability of different conformers and the energy barriers for interconversion. nih.gov Key analyses from MD simulations include the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Radius of Gyration to understand the molecule's compactness. researchgate.netnih.gov For 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, MD simulations would clarify the preferred orientation of the fluoropiperidine ring relative to the pyridine ring and the conformational preference of the fluorine atom.
Table 2: Example Conformational Analysis Results (Note: This data is illustrative of findings from conformational studies on fluorinated piperidines and is not specific to the title compound.)
| Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|
| Chair (Fluorine Axial) | 0.0 | ~65% |
| Chair (Fluorine Equatorial) | 0.4 | ~35% |
| Twist-Boat | +5.5 | <1% |
Elucidation of Reaction Mechanisms through Computational Methods
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. For 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, a primary reaction of interest is the nucleophilic aromatic substitution (SNA) at the C2 position, where the bromine atom is displaced. youtube.com DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.govrsc.org
The energy barrier, or activation energy, calculated for a transition state determines the reaction rate. By comparing the energy barriers of different potential pathways, the most favorable mechanism can be identified. rsc.org For example, the attack of a nucleophile at the C2 position of the pyridine ring would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by delocalization, including onto the electronegative nitrogen atom. youtube.com Computational studies can precisely model this intermediate and the transition states leading to and from it, providing a level of detail that is often difficult to obtain experimentally.
Structure-Reactivity and Structure-Function Relationship Studies
Structure-Reactivity and Structure-Function Relationship (SR/SFR) studies aim to correlate a molecule's structural and electronic features with its chemical behavior or activity. Any small change in a molecule's structure can lead to a major change in its properties. researchgate.net Computational chemistry provides the quantitative descriptors needed to build these relationships.
For 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, the electronic parameters from DFT (e.g., HOMO-LUMO gap, atomic charges) and the conformational properties from MM/MD simulations can be used as descriptors. nih.gov For instance, the calculated electron density on the pyridine ring can be correlated with its susceptibility to nucleophilic or electrophilic attack. The steric bulk and conformation of the fluoropiperidinyl group can influence the accessibility of the reactive C-Br bond, thereby affecting reaction rates. nih.gov By systematically studying a series of related pyridine derivatives, computational models can be developed to predict the reactivity of new compounds, accelerating the discovery and optimization of molecules for specific applications. researchgate.net
Research Applications and Derivatization Potential of 2 Bromo 6 4 Fluoropiperidin 1 Yl Pyridine in Synthetic Chemistry and Chemical Biology
Building Block in the Synthesis of Complex Organic Molecules
The inherent structure of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, featuring a reactive halogen, a versatile pyridine (B92270) core, and a functionalized piperidine (B6355638) moiety, positions it as an important starting material for constructing sophisticated molecular architectures.
The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved pharmaceuticals and natural products. nih.gov The title compound provides a readily available piperidine-containing scaffold that can be elaborated into more complex systems. The presence of the bromine atom on the pyridine ring allows for its conversion into a wide array of other functional groups or for its use as a handle in cross-coupling reactions to build larger, more intricate molecular frameworks.
One advanced application is the synthesis of bridged piperidine analogues. wikipedia.org Starting with a pre-formed piperidine ring, as in 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, chemists can devise strategies to introduce methylene (B1212753) or other bridges across the piperidine structure. wikipedia.org This conformational constraint can be a key strategy in drug design to optimize binding affinity to biological targets. wikipedia.org Furthermore, the entire pyridine portion can be hydrogenated under various catalytic conditions to yield a fully saturated piperidine, which can be a core component of a new chemical entity. beilstein-journals.org This process, often following a coupling reaction at the bromine site, allows for the creation of highly substituted and structurally diverse piperidine-based molecules. beilstein-journals.org
Substituted 2-bromopyridines are foundational precursors for the synthesis of ligands used in organometallic chemistry. The bromine atom serves as a reactive site for coupling reactions to assemble multidentate ligands. For instance, palladium-mediated cross-coupling reactions can be used to link two pyridine units, forming bipyridine ligands essential in catalysis and coordination chemistry. acs.orgacs.org 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is a suitable candidate for creating specialized pincer-type or scaffolded ligands.
Research has shown that 2-bromo-6-aminopyridine derivatives can be used to construct elaborate ligands designed to stabilize chains of metal atoms, known as extended metal atom chains (EMACs). researchgate.net By reacting the bromo-pyridine with a scaffolding molecule, ligands with specific geometries and electronic properties can be synthesized. researchgate.net The 4-fluoropiperidinyl group on the title compound can provide steric bulk and modulate the electronic properties of the resulting metal complex, influencing its stability and catalytic activity.
Strategies for Further Chemical Derivatization and Diversification
The chemical architecture of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine offers multiple avenues for modification, enabling the generation of a library of analogues with diverse properties. These modifications can be targeted at the bromine position, the piperidine ring, or the pyridine core itself.
The bromine atom at the C2 position of the pyridine ring is the most reactive site for chemical transformation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.
C-C Bond Formation: Palladium-catalyzed reactions are the most common methods. The Suzuki-Miyaura coupling, which uses boronic acids, and the Stille coupling, which uses organotin reagents, are highly effective for creating new C-C bonds. beilstein-journals.orgacs.org The Sonogashira coupling allows for the introduction of alkyne groups. acs.org
C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the bromopyridine with a wide variety of amines. Similarly, related catalytic systems can be used to form C-O bonds with alcohols or phenols. Nucleophilic aromatic substitution (SNAr) can also be employed, where a nucleophile like an amine or an alkoxide displaces the bromide, often facilitated by the electron-withdrawing nature of the pyridine nitrogen. wikipedia.org
Lithiation: An alternative to cross-coupling is a halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium, to replace the bromine with lithium. wikipedia.org This generates a highly reactive 2-lithiopyridine intermediate that can be quenched with a vast range of electrophiles to introduce diverse functional groups.
Table 1: Selected Derivatization Reactions at the Bromine Position
| Reaction Name | Reagents/Catalyst | Bond Formed | Resulting Structure Example |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | 2-Aryl-6-(4-fluoropiperidin-1-yl)pyridine |
| Stille Coupling | Organostannane (e.g., R-SnBu₃), Pd catalyst | C-C | 2-Alkyl/Aryl-6-(4-fluoropiperidin-1-yl)pyridine |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalysts, Base | C-C (sp) | 2-(Alkynyl)-6-(4-fluoropiperidin-1-yl)pyridine |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | C-N | 2-(Dialkylamino)-6-(4-fluoropiperidin-1-yl)pyridine |
While the piperidine ring is generally less reactive than the bromopyridine core, modern synthetic methods allow for its selective functionalization. The fluorine atom at the C4 position already tunes the ring's electronic properties and metabolic stability, but further modifications are possible to modulate its biological activity or physical properties.
Recent advances in catalysis have enabled site-selective C-H functionalization of piperidine rings. bohrium.com Using specific rhodium catalysts, it is possible to introduce new functional groups, such as arylacetates, at the C2, C3, or C4 positions of an N-substituted piperidine. bohrium.com This allows for precise control over the final molecular structure. Another sophisticated strategy involves creating bridged piperidine analogues by introducing one- or two-carbon bridges across the ring, which can rigidly constrain the conformation and enhance interaction with a biological target. wikipedia.org
Table 2: Strategies for Piperidine Ring Modification
| Strategy | Method | Target Position(s) | Purpose |
|---|---|---|---|
| C-H Functionalization | Rhodium-catalyzed C-H insertion with donor/acceptor carbenes bohrium.com | C2, C3, or C4 | Introduction of new functional groups (e.g., esters) |
Introducing additional substituents onto the already substituted pyridine ring is challenging but synthetically valuable. The pyridine ring is electron-deficient, making it generally unreactive toward standard electrophilic aromatic substitution. wikipedia.orgrsc.org Reactions like nitration or halogenation, if they proceed, require harsh conditions and would likely occur at the C3 or C5 positions, meta to the nitrogen. youtube.com
More effective strategies rely on modern synthetic methods:
Directed Ortho-Metalation (DoM): The C-N bond of the piperidinyl group can act as a directing group, facilitating deprotonation (lithiation) at the adjacent C5 position with a strong base. wikipedia.orguwindsor.ca The resulting organolithium species can then react with an electrophile to introduce a new substituent specifically at C5.
C-H Activation: Transition metal-catalyzed C-H activation provides another route. While the C2 and C6 positions are occupied, regioselective functionalization of the distal C3, C4, or C5 positions can be achieved with appropriate catalytic systems, allowing for the introduction of aryl or alkyl groups. nih.gov
N-Oxide Formation: The pyridine nitrogen can be oxidized to a pyridine N-oxide. This modification activates the ring, promoting substitution at the C4 position (para to the nitrogen). wikipedia.org After the substitution reaction, the N-oxide can be removed by reduction. wikipedia.org
These advanced methods allow for the comprehensive diversification of the 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine scaffold, enabling the synthesis of a wide range of novel compounds for further investigation.
Role in the Development of Chemical Probes for Biological Research
Chemical probes are essential tools in chemical biology for understanding complex biological processes. The unique structural features of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine make it an attractive scaffold for the design and synthesis of such probes. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of reporter groups, while the fluoropiperidinyl moiety can influence the molecule's pharmacokinetic and pharmacodynamic properties.
Generation of Labeled Analogs for Imaging and Mechanistic Studies
The strategic placement of the bromine atom at the 2-position of the pyridine ring makes 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine an excellent precursor for generating labeled analogs for various biological imaging techniques, including Positron Emission Tomography (PET). The bromine atom can be readily substituted with a radiolabel, such as fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide.
The synthesis of such radiolabeled probes would likely proceed via a nucleophilic substitution reaction, where the bromide is displaced by [¹⁸F]fluoride. This approach has been successfully employed for the radiosynthesis of other fluorinated pyridine derivatives. For instance, the preparation of 2-[¹⁸F]fluoropyridine derivatives from 2-bromopyridine (B144113) precursors is a well-established method for creating PET imaging agents. nih.gov The resulting [¹⁸F]-labeled analog of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine could then be used in preclinical and clinical imaging studies to investigate the in vivo distribution and target engagement of molecules derived from this scaffold.
The table below illustrates a hypothetical reaction scheme for the radiosynthesis of a labeled analog, based on established methods for similar compounds.
| Reaction Step | Reagents and Conditions | Product | Potential Application |
| 1. Precursor Synthesis | 2,6-Dibromopyridine (B144722), 4-Fluoropiperidine (B2509456), Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine | Starting material |
| 2. Radiolabeling | [¹⁸F]KF/Kryptofix 2.2.2, High Temperature, Solvent (e.g., Acetonitrile) | [¹⁸F]2-Fluoro-6-(4-fluoropiperidin-1-yl)pyridine | PET Imaging Agent |
Beyond radioisotopes, fluorescent dyes or biotin (B1667282) tags can also be introduced at the 2-position via palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling. These labeled molecules are invaluable for in vitro and cell-based assays, including fluorescence microscopy and western blotting, to elucidate the mechanism of action of bioactive compounds derived from this scaffold.
Design of Catalytic Systems and Functional Materials Utilizing the Pyridine Scaffold
The pyridine ring is a fundamental component in the design of ligands for transition metal catalysis and the construction of functional materials. The nitrogen atom of the pyridine can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complex.
The 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine scaffold can be derivatized to create novel ligands for a variety of catalytic transformations. The bromine atom serves as a handle for introducing other coordinating groups, such as phosphines or other N-heterocycles, through reactions like the Goldberg or Buchwald-Hartwig aminations. mdpi.comnih.govresearchgate.net For example, coupling with a phosphine-containing amine could yield a bidentate P,N-ligand. Palladium complexes of such ligands are known to be effective catalysts for cross-coupling reactions. nih.gov
The table below presents potential ligand syntheses and their catalytic applications based on the derivatization of the 2-bromopyridine core.
| Ligand Synthesis Reaction | Coupling Partner | Catalyst/Conditions | Resulting Ligand Type | Potential Catalytic Application |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biarylpyridine | C-C bond formation |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynylpyridine | Synthesis of conjugated materials |
| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | 2,6-Diaminopyridine derivative | C-N bond formation |
Furthermore, the pyridine scaffold is a key building block in the development of functional organic materials, including polymers and dyes. The ability to introduce different functional groups onto the 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine core allows for the fine-tuning of the material's electronic and photophysical properties. For instance, polymerization of appropriately functionalized derivatives could lead to novel conductive polymers or materials with interesting optical properties. The inherent polarity and hydrogen bonding capabilities of the pyridine nitrogen can also be exploited to direct the self-assembly of supramolecular structures.
Future Research Directions and Emerging Opportunities
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The pursuit of green and sustainable chemistry is paramount in modern synthetic organic chemistry. researchgate.net For 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, future research will likely focus on developing synthetic protocols that are not only efficient and high-yielding but also environmentally benign and scalable. Current synthetic approaches often rely on traditional cross-coupling reactions which, while effective, may involve harsh conditions, expensive catalysts, and the generation of significant waste.
Future synthetic strategies could explore:
One-Pot Multicomponent Reactions (MCRs): Designing MCRs that bring together simpler, readily available starting materials to construct the target molecule in a single step would significantly improve efficiency and reduce waste. researchgate.netacs.org
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (like palladium) with more abundant and less toxic alternatives such as iron is a key goal of sustainable chemistry. rsc.org Research into iron-catalyzed cross-coupling or cyclization reactions could provide a more economical and greener route to this pyridine (B92270) derivative. rsc.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine would be a significant step towards its industrial-scale production.
Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major environmental concern. Future research could investigate solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or deep eutectic solvents. researchgate.netrsc.org Microwave-assisted synthesis is another avenue that can accelerate reactions and often reduce the need for solvents. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified purification | Catalyst design, reaction engineering |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, increased sustainability | Iron catalysis, copper catalysis |
| Flow Chemistry | Enhanced safety, improved scalability, precise control | Reactor design, process optimization |
| Green Solvents/Solvent-Free | Reduced environmental impact, improved safety | Ionic liquids, deep eutectic solvents, microwave synthesis |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The inherent reactivity of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine offers numerous possibilities for derivatization. While the bromine atom is a classical handle for cross-coupling reactions, future research will likely delve into more unconventional transformations to access novel chemical space.
Key areas for exploration include:
C-H Bond Functionalization: The pyridine ring possesses several C-H bonds that could be selectively functionalized. nih.gov Transition-metal catalyzed C-H activation provides a direct and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. nih.govslideshare.netbeilstein-journals.org Research could focus on developing catalysts that can selectively target the C-3, C-4, or C-5 positions of the pyridine ring.
Photocatalysis and Radical Chemistry: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. chemeurope.com This approach could be used to generate radical intermediates from 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, enabling a range of transformations that are complementary to traditional ionic reactions. nih.govunibo.itacs.org
Dehydrogenative Coupling: Acceptorless dehydrogenative condensation reactions represent a highly sustainable method for forming new bonds, with the only byproduct being hydrogen gas. nih.gov Exploring the dehydrogenative coupling of the piperidine (B6355638) ring or other parts of the molecule could lead to novel dimeric structures or extended conjugated systems.
| Transformation Type | Potential Outcome | Enabling Technology |
| C-H Arylation/Alkylation | Direct introduction of new functional groups | Transition-metal catalysis (Pd, Rh, Ir) |
| Radical Coupling | Formation of novel C-C and C-heteroatom bonds | Visible-light photocatalysis |
| Dehydrogenative Condensation | Creation of extended molecular architectures | Pincer ligand-stabilized catalysts |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Structural Dynamics
A deeper understanding of the formation and behavior of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine at a molecular level requires the application of advanced spectroscopic techniques. In-situ and real-time monitoring can provide invaluable insights into reaction mechanisms and kinetics, facilitating process optimization.
Future research in this area could involve:
In-situ Raman and IR Spectroscopy: These non-invasive techniques can be used to monitor the progress of a reaction in real-time without the need for sampling. aiche.orgamericanpharmaceuticalreview.com This would be particularly useful for optimizing reaction conditions, identifying transient intermediates, and ensuring reaction completion. nih.gov
Dynamic NMR Spectroscopy: The piperidine ring of the molecule is conformationally flexible. Dynamic NMR studies could elucidate the energetics of ring flipping and the conformational preferences of the molecule in solution. nih.gov This information is crucial for understanding its interaction with biological targets.
Solid-State NMR: For applications in materials science, understanding the structure and dynamics of the molecule in the solid state is essential. acs.org Solid-state NMR can provide detailed information about intermolecular interactions and molecular motion within a crystal lattice or a polymer matrix. nih.govresearchgate.netresearchgate.net
| Spectroscopic Technique | Information Gained | Application |
| In-situ Raman/IR | Real-time reaction kinetics, intermediate identification | Process optimization, mechanistic studies |
| Dynamic NMR | Conformational dynamics, energy barriers to rotation | Structure-activity relationship studies |
| Solid-State NMR | Solid-state structure, intermolecular interactions | Materials characterization |
Integration into Multi-Component Systems, Supramolecular Assemblies, and Nanomaterials
The pyridyl nitrogen atom in 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine provides a coordination site for metal ions, opening the door to its use as a ligand in supramolecular chemistry and nanotechnology.
Emerging opportunities include:
Supramolecular Cages and Architectures: Pyridine-containing ligands are widely used in the self-assembly of discrete, three-dimensional structures like molecular cages. nih.govacs.org By coordinating with metal ions such as palladium, 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine could be incorporated into such assemblies, which have applications in catalysis, sensing, and drug delivery. nih.govrsc.orgacs.org
Functionalized Nanoparticles: The molecule can be used to functionalize the surface of gold nanoparticles, imparting specific properties to the nanomaterial. acs.orgresearchgate.netrsc.org The pyridine moiety can act as an anchor to the nanoparticle surface, while the bromo and fluoro groups can be used for further functionalization or to tune the electronic properties of the material. researchgate.net
Metal-Organic Frameworks (MOFs): The compound could serve as a building block for the synthesis of novel MOFs. The pyridine and bromo functionalities could act as coordinating and connecting nodes, respectively, leading to porous materials with potential applications in gas storage, separation, and catalysis.
| System Type | Role of the Compound | Potential Applications |
| Supramolecular Cages | Ligand/Building Block | Catalysis, guest encapsulation, sensing |
| Functionalized Nanoparticles | Surface-modifying agent | Heterogeneous catalysis, diagnostics |
| Metal-Organic Frameworks | Linker/Node | Gas storage, separation, catalysis |
Computational Design and Prediction of New Derivatives with Desired Properties and Functions
In silico methods are becoming increasingly indispensable in chemical research, allowing for the rational design of new molecules and the prediction of their properties before their synthesis.
For 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, computational approaches can be leveraged to:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of derivatives with their biological activity. chemrevlett.comchemrevlett.comrsc.org This would enable the prediction of the potency of new, unsynthesized analogues and guide the design of more effective compounds. nih.govacs.org
Molecular Docking and Dynamics Simulations: These techniques can be used to simulate the interaction of the molecule and its derivatives with biological targets such as enzymes or receptors. nih.gov This can provide insights into the binding mode and help to rationalize structure-activity relationships.
Prediction of Reactivity and Spectra: Computational chemistry methods like Density Functional Theory (DFT) can be used to predict the reactivity of the molecule, guiding the development of new synthetic transformations. acs.org It can also be used to simulate spectroscopic data, aiding in the interpretation of experimental results. researchgate.net
Screening for New Applications: Virtual screening of large compound libraries against various biological targets or for specific material properties can help to identify new potential applications for derivatives of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine. nih.govrsc.org
| Computational Method | Purpose | Impact on Research |
| QSAR | Predict biological activity | Rational design of potent analogues |
| Molecular Docking/Dynamics | Simulate target binding | Understanding of mechanism of action |
| DFT Calculations | Predict reactivity and spectra | Guiding synthetic efforts, interpreting data |
| Virtual Screening | Identify new applications | Discovery of novel uses for derivatives |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine, and how are reaction conditions optimized?
- Methodology :
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling is widely used. For example, 2-bromo-6-substituted pyridines react with boronic acids under conditions like Na₂CO₃ base, PdCl₂(dppf) catalyst, and toluene/ethanol solvent at 120°C .
- Photoredox-mediated arylation : Meerwein arylation with 2-bromopyridine and aryl amines under photoredox conditions can yield substituted pyridines, though yields may vary (e.g., 36% for 2-bromo-6-(4-chlorophenyl)pyridine) .
- Purification : Zinc complexation (e.g., ZnCl₂) selectively isolates intermediates from di- and mono-substituted byproducts, avoiding column chromatography .
Q. How is 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine characterized structurally and analytically?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) confirm substitution patterns via chemical shifts (e.g., δ 7.96–7.42 ppm for aryl protons) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX software refines crystal structures, particularly for resolving stereochemistry and piperidine ring conformations .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to light/moisture .
- Handling : Use fume hoods, nitrile gloves, and PPE. Piperidine derivatives may release toxic fumes (e.g., HCN) under decomposition .
- Disposal : Neutralize with dilute HCl before incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers mitigate low yields in cross-coupling reactions involving 2-bromo-6-substituted pyridines?
- Optimization strategies :
- Catalyst screening : Test PdCl₂(dppf) vs. Buchwald-Hartwig catalysts for amine coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMAc) enhance solubility of halogenated pyridines.
- Temperature control : Microwave-assisted synthesis at 150°C reduces reaction time and byproduct formation .
Q. What mechanistic insights explain the formation of unexpected byproducts during thermal decomposition?
- Case study : At 100°C and 1.7 atm, 7-bromo-3-methyl-triazolopyridine decomposes via pyridylcarbene intermediates, yielding cyclopropane derivatives (e.g., 2-bromo-6-[2-methyl-cyclopropyl]pyridine). Stabilization involves carbene insertion into C–H bonds or solvent interactions .
- Mitigation : Lower reaction temperatures (<80°C) and inert atmospheres (N₂/Ar) suppress decomposition pathways.
Q. How do researchers resolve contradictions in reported NMR data for substituted pyridines?
- Troubleshooting :
- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra; DMSO may cause peak broadening for amine protons.
- Dynamic processes : Variable-temperature NMR identifies rotational barriers in piperidine rings, which alter splitting patterns .
- Reference validation : Cross-check with literature data for analogous compounds (e.g., 2-bromo-6-(4-chlorophenyl)pyridine) .
Q. What role does 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine play in drug discovery pipelines?
- Applications :
- Anticancer agents : Acts as a combretastatin analog precursor; modify the fluoropiperidine moiety to enhance tubulin binding .
- Kinase inhibitors : The pyridine core serves as a hinge-binding motif in ATP-competitive inhibitors.
- Biological evaluation : Screen cytotoxicity via MTT assays, noting IC₅₀ values <10 µM in leukemia cell lines .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
